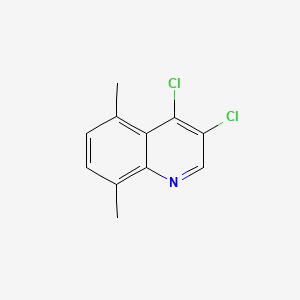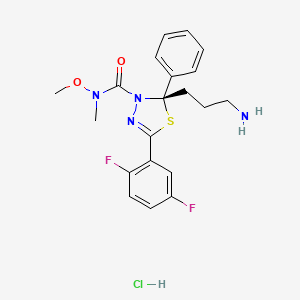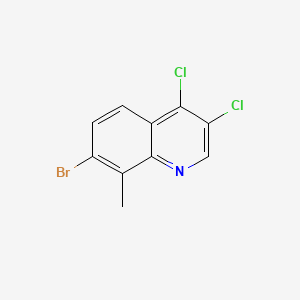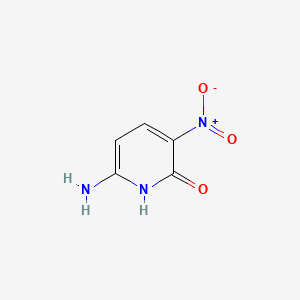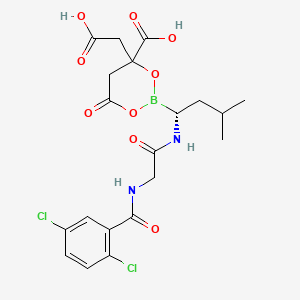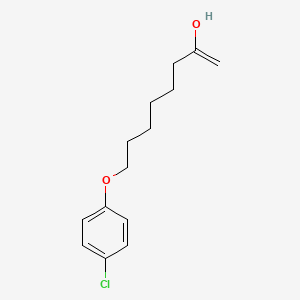
8-(4-Chlorophenoxy)oct-1-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Chlorophenoxy)oct-1-en-2-ol is an organic compound with the molecular formula C14H19ClO2. It is characterized by the presence of a chlorophenoxy group attached to an octenol chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenoxy)oct-1-en-2-ol typically involves the reaction of 4-chlorophenol with an appropriate octenol derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
8-(4-Chlorophenoxy)oct-1-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the octenol chain can be reduced to form a saturated alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 8-(4-Chlorophenoxy)oct-1-en-2-one.
Reduction: Formation of 8-(4-Chlorophenoxy)octan-2-ol.
Substitution: Formation of various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
8-(4-Chlorophenoxy)oct-1-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-(4-Chlorophenoxy)oct-1-en-2-ol involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The octenol chain may facilitate the compound’s integration into biological membranes, enhancing its bioavailability and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenoxyacetic acid: Similar structure but with an acetic acid group instead of an octenol chain.
4-Chlorophenoxyethanol: Contains an ethanol chain instead of an octenol chain.
4-Chlorophenoxypropane: Features a propane chain instead of an octenol chain.
Uniqueness
8-(4-Chlorophenoxy)oct-1-en-2-ol is unique due to its specific combination of a chlorophenoxy group and an octenol chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.
Eigenschaften
IUPAC Name |
8-(4-chlorophenoxy)oct-1-en-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-12(16)6-4-2-3-5-11-17-14-9-7-13(15)8-10-14/h7-10,16H,1-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMLIYWITDNOIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCOC1=CC=C(C=C1)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
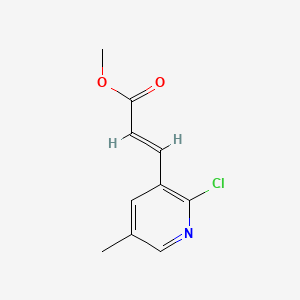
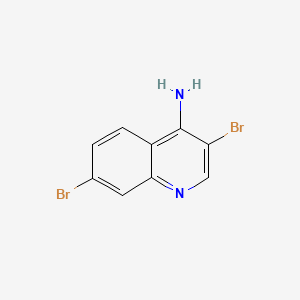
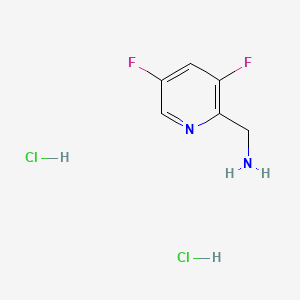
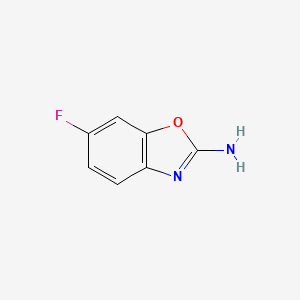

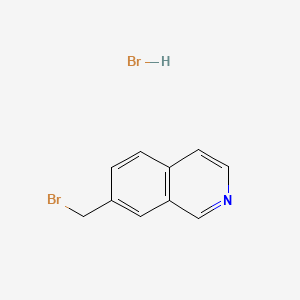
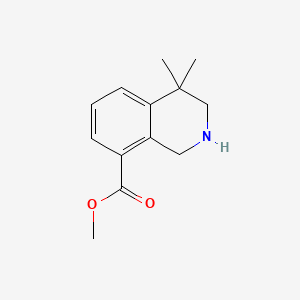
![Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/structure/B598471.png)
